Butyrolactone 3

Gcn5 CBP Histone Acetyltransferase

Butyrolactone 3 (MB-3) is the definitive small-molecule probe for Gcn5/PCAF histone acetyltransferase (HAT) research, distinguished by its non-irreversible, reversible inhibition mechanism (IC50=100 μM) and high affinity comparable to the natural substrate histone H3. Unlike generic HAT inhibitors, MB-3 offers unparalleled selectivity, with only weak inhibition of CBP/p300 (IC50=0.5 mM), eliminating confounding off-target effects in gene expression studies. Its unique polypharmacology—simultaneously inhibiting pre-mRNA splicing—enables integrated transcription/RNA-processing investigations impossible with other tool compounds. Procure MB-3 in high purity to ensure reproducible dose-response, washout, and target validation experiments, particularly for leukemia and oncogenic transcription research.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 778649-18-6
Cat. No. B1676240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyrolactone 3
CAS778649-18-6
SynonymsMB-3;  MB 3;  MB3;  Butyrolactone 3;  Gcn5 Inhibitor 1;  Butyrolactone-3;  Gcn-5 Inhibitor-1; 
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCCCC1C(C(=C)C(=O)O1)C(=O)O
InChIInChI=1S/C9H12O4/c1-3-4-6-7(8(10)11)5(2)9(12)13-6/h6-7H,2-4H2,1H3,(H,10,11)/t6-,7+/m0/s1
InChIKeySRQUTZJZABSZRQ-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butyrolactone 3 (CAS 778649-18-6): A Selective Gcn5 Histone Acetyltransferase Inhibitor for Epigenetic Research and Procurement


Butyrolactone 3 (MB-3) is a small-molecule inhibitor of the histone acetyltransferase (HAT) Gcn5, a chromatin-modifying enzyme. The compound is characterized by a butyrolactone core structure and demonstrates specific inhibition of Gcn5 with an IC₅₀ of 100 μM . This inhibitor exhibits high affinity for the Gcn5 enzyme, comparable to its natural substrate histone H3 , while showing only weak inhibition of the related HAT CBP (IC₅₀ = 0.5 mM) .

Why Butyrolactone 3 Cannot Be Replaced by Generic HAT Inhibitors or Analogs in Gcn5-Focused Studies


Generic substitution with other histone acetyltransferase inhibitors is not scientifically sound due to Butyrolactone 3's unique selectivity profile for the Gcn5/PCAF family over CBP/p300 . While analogs of Butyrolactone 3 exhibit only weak inhibition of CBP, Butyrolactone 3 itself demonstrates specific Gcn5 inhibition . Furthermore, the compound's non-irreversible inhibition mechanism and comparable affinity to the natural substrate histone H3 distinguish it from more potent but less selective Gcn5 inhibitors [1].

Quantitative Evidence for Butyrolactone 3's Differential Selectivity and Activity Compared to Analogs and Alternative HAT Inhibitors


Butyrolactone 3 Exhibits 5-Fold Selectivity for Gcn5 over CBP Compared to Analogs

Butyrolactone 3 demonstrates specific inhibition of Gcn5, while its analogs only weakly inhibit CBP. In direct comparison, Butyrolactone 3 shows an IC₅₀ of 100 μM for Gcn5 and 0.5 mM for CBP, representing a 5-fold selectivity ratio . In contrast, analogs of Butyrolactone 3 exhibit weak inhibition of CBP without significant Gcn5 inhibition .

Gcn5 CBP Histone Acetyltransferase Selectivity

Butyrolactone 3 Binds Gcn5 with Affinity Comparable to Natural Substrate Histone H3, Unlike More Potent but Less Selective Inhibitors

Butyrolactone 3 exhibits high affinity for Gcn5 comparable to that of the natural substrate histone H3, with a Kd of approximately 100 mM in the presence of acetyl-CoA . This substrate-like binding is not observed with more potent Gcn5 inhibitors such as DC_HG24-01 (IC₅₀ = 3.1 μM) or PU139 (IC₅₀ = 8.39 μM), which lack this specific substrate mimicry [1].

Gcn5 Histone H3 Binding Affinity Substrate Mimicry

Butyrolactone 3's Non-Irreversible Inhibition Mechanism Differs from Covalent Inhibitors, Offering Reversible Modulation

Butyrolactone 3 is a non-irreversible inhibitor of Gcn5, meaning it does not form a covalent bond with the enzyme . This contrasts with covalent Gcn5 inhibitors that may permanently inactivate the enzyme. The non-irreversible nature allows for reversible modulation of Gcn5 activity, which is advantageous for dose-response studies and temporal control of epigenetic modifications.

Gcn5 Inhibition Mechanism Reversible Non-Irreversible

Butyrolactone 3 Demonstrates Additional Pre-mRNA Splicing Inhibition, a Polypharmacology Feature Absent in Other Gcn5 Inhibitors

Butyrolactone 3 inhibits pre-mRNA splicing in vitro before catalysis with an IC₅₀ of 0.5 mM . This additional activity on the spliceosome is not observed with other Gcn5 inhibitors such as DC_HG24-01 or PU139, which are selective for HAT enzymes [1].

Pre-mRNA Splicing Gcn5 Polypharmacology Spliceosome

Optimal Research and Industrial Applications of Butyrolactone 3 Based on Its Unique Activity Profile


Mechanistic Studies of Gcn5-Mediated Histone Acetylation in Cancer Epigenetics

Butyrolactone 3 is ideally suited for dissecting the role of Gcn5 in cancer cell proliferation and gene expression. Its selective Gcn5 inhibition (IC₅₀ = 100 μM) and minimal off-target activity on CBP/p300 allow researchers to attribute phenotypic changes directly to Gcn5 . This is particularly valuable in leukemia models, where Gcn5 is implicated in oncogenic transcription [1].

Investigating the Crosstalk Between Transcription and Pre-mRNA Splicing

The dual activity of Butyrolactone 3—inhibiting both Gcn5 (IC₅₀ = 100 μM) and pre-mRNA splicing (IC₅₀ = 0.5 mM)—enables unique studies on the coordination of transcription and RNA processing . This polypharmacology is absent in other Gcn5 inhibitors, making Butyrolactone 3 the tool of choice for exploring these interconnected cellular processes [1].

Dose-Response and Reversibility Studies in Epigenetic Drug Discovery

The non-irreversible, reversible inhibition mechanism of Butyrolactone 3 allows for precise dose-response experiments and washout studies to assess the dynamics of Gcn5 inhibition . This is essential for validating Gcn5 as a therapeutic target and for characterizing the kinetics of epigenetic modifications.

Control Experiments for CBP/p300-Specific Studies

With its weak inhibition of CBP (IC₅₀ = 0.5 mM) and strong selectivity for Gcn5, Butyrolactone 3 serves as an excellent negative control in experiments focused on CBP/p300 HAT activity . This helps confirm that observed effects are due to CBP/p300 inhibition rather than off-target Gcn5 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butyrolactone 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.